Home > Products > Screening Compounds P20516 > 3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one
3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one - 1784412-18-5

3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one

Catalog Number: EVT-2959398
CAS Number: 1784412-18-5
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.022
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family, characterized by its unique structural features and reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C7H5BrN4O, and it is classified as a brominated derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one.

Synthesis Analysis

Methods

The synthesis of 3-bromopyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through various methods. One notable approach involves the reaction of substituted pyrazole derivatives with brominating agents such as phosphorus tribromide or N-bromosuccinimide. For instance, a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones can be synthesized via microwave-assisted methods, providing good yields in a solvent-free environment .

Technical Details

The synthesis typically involves the following steps:

  1. Starting Materials: Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives are used as precursors.
  2. Reagents: Brominating agents such as phosphorus tribromide or N-bromosuccinimide are employed.
  3. Conditions: The reactions are often conducted under controlled temperature conditions, sometimes utilizing microwave irradiation to enhance reaction rates and yields .
Molecular Structure Analysis

Structure

The structure of 3-bromopyrazolo[1,5-a]pyrazin-4(5H)-one features a fused bicyclic system comprising two nitrogen-containing rings. The presence of the bromine atom at the 3-position significantly influences its chemical properties and reactivity.

Data

Key spectral data supporting the molecular structure includes:

  • Nuclear Magnetic Resonance (NMR): Characteristic signals confirming the presence of bromine and other substituents.
  • Mass Spectrometry: Provides molecular weight confirmation (m/z = 229 for the brominated compound).
  • Infrared Spectroscopy: Identifies functional groups such as carbonyls and nitrogen functionalities .
Chemical Reactions Analysis

Reactions

3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one participates in various chemical reactions due to its electrophilic nature:

  • Bromination: Further bromination can occur at other positions on the pyrazine ring.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with thiols or amines to form more complex derivatives .

Technical Details

The reactivity is influenced by the electronic effects of the bromine substituent, which can stabilize positive charges during electrophilic attack, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Process

The mechanism of action for compounds like 3-bromopyrazolo[1,5-a]pyrazin-4(5H)-one often involves modulation of biological targets such as receptors or enzymes. Preliminary studies suggest that it may act as a positive allosteric modulator for certain glutamate receptors (GluN2A), enhancing receptor activity without directly activating them .

Data

In vitro studies have shown that derivatives exhibit dose-dependent inhibition of cell growth in cancer cell lines, indicating potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges around 140 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or nucleophiles.
  • Reactivity: Exhibits electrophilic behavior due to the presence of bromine and can engage in various substitution reactions .
Applications

Scientific Uses

3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one has potential applications in:

  • Drug Development: As a scaffold for designing new pharmacological agents targeting neurological disorders.
  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial and fungal strains .
  • Biochemical Research: Useful in studying receptor modulation and signal transduction pathways related to glutamate receptors .
Introduction to Pyrazolo[1,5-a]pyrazine Derivatives in Medicinal Chemistry

Structural Significance of the Pyrazolo[1,5-a]pyrazine Core in Drug Design

The pyrazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its exceptional bioisosteric properties and structural versatility. This bicyclic framework comprises a five-membered pyrazole ring fused with a six-membered pyrazine ring, creating a planar, electron-rich system that mimics purine nucleotides. This mimicry enables targeted interactions with ATP-binding sites of kinases and other enzymes critical in disease pathways [4]. The core’s inherent rigidity provides conformational stability upon binding to biological targets, while its multiple substitution sites (positions 3, 5, 6, and 7) permit strategic functionalization to optimize pharmacokinetic and pharmacodynamic profiles [5].

Recent studies highlight its role in kinase inhibition, particularly against cancer and inflammatory targets. For example, derivatives bearing aminoalkyl substitutions at position 7 exhibit potent inhibition of JAK kinases—key regulators of cytokine signaling implicated in autoimmune disorders and hematological malignancies [4]. The scaffold’s nitrogen-rich architecture facilitates hydrogen bonding with catalytic residues (e.g., hinge-region amino acids in kinases), while its hydrophobic surface engages in van der Waals interactions with adjacent pockets, enhancing binding affinity and selectivity [8]. Table 1 summarizes key structural features and their therapeutic implications:

Table 1: Structural Features of Pyrazolo[1,5-a]pyrazine Derivatives and Therapeutic Applications

Structural FeatureRole in Drug DesignTherapeutic Application
Bicyclic Planar CoreMimics purine nucleotides; enhances ATP-competitive bindingKinase inhibition (e.g., JAK, TRKA, CDK) [4] [8]
N1 NitrogenActs as H-bond acceptor; critical for hinge-region interactionAnticancer agents [8]
Position 3 (Electron-withdrawing groups)Modulates electron density; improves membrane permeabilityCNS therapeutics [3]
Position 7 (Aryl/Alkyl)Engages hydrophobic subpockets; enhances selectivityAnti-inflammatory agents [4]

Microwave-assisted synthesis has enabled rapid diversification of this scaffold, as demonstrated in the development of lung cancer inhibitors where 7-aryl derivatives suppressed A549 and H322 cell proliferation by inducing apoptosis [6]. The core’s compatibility with click chemistry and palladium-catalyzed cross-coupling further expands its utility in fragment-based drug discovery .

Role of Bromine Substitution in Modulating Bioactivity

Bromine introduction at position 3 of pyrazolo[1,5-a]pyrazin-4(5H)-one confers distinct advantages in drug design. As a heavy halogen, bromine exerts both steric and electronic effects: its large atomic radius enhances hydrophobic interactions with protein subpockets, while its moderate electron-withdrawing character polarizes the core, improving binding affinity. Bromine’s role as a versatile synthetic handle enables further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies [6] [8].

In kinase inhibitors, bromine at position 3 significantly enhances target engagement. For instance, 3-bromo derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit up to 5-fold improved IC50 values against TRKA compared to non-halogenated analogues by forming halogen bonds with the carbonyl oxygen of Met592 in the active site [8]. Additionally, bromine’s leaving group potential enables covalent binding strategies for irreversible inhibition, as explored in EGFR-targeted anticancer agents . Table 2 quantifies bromine’s impact on key parameters:

Table 2: Impact of 3-Bromine Substitution on Pharmacological Properties

PropertyNon-Brominated Analogue3-Brominated DerivativeBiological Implication
Lipophilicity (LogP)1.8–2.22.5–2.9Enhanced membrane permeability; tissue penetration [6]
TRKA Binding Affinity (Kd, nM)42085Improved target engagement via halogen bonding [8]
Synthetic VersatilityLowHighEnables cross-coupling for library diversification [6]
Cellular Potency (A549 IC50, μM)12.43.7Superior anticancer activity [6]

Microwave-assisted one-step synthesis of 3-bromo derivatives using brominated aryl aldehydes (e.g., 7a–e) has been optimized for efficiency, yielding compounds with significant activity against lung cancer cell lines at micromolar concentrations [6]. The halogen’s position sensitivity is evident: bromine at position 3 retains activity, whereas position 5 substitutions diminish target binding due to steric clashes [8].

Historical Context and Evolution of Pyrazolo-Fused Heterocycles in Therapeutics

Pyrazolo-fused heterocycles emerged in the 1950s with the pioneering synthesis of pyrazolopyrimidines as adenosine antagonists [5]. Early efforts focused on sedatives (e.g., zaleplon) and anxiolytics exploiting the core’s GABAA receptor modulation [5] [7]. The 1990s marked a shift toward kinase inhibition, driven by the discovery that pyrazolo[1,5-a]pyrimidines competitively bind ATP sites. Seminal work on dinaciclib (pyrazolo[1,5-a]pyrimidine CDK inhibitor) validated the scaffold’s anticancer potential, stimulating exploration of isosteric pyrazine variants like pyrazolo[1,5-a]pyrazines [5] [6].

The 2010s witnessed strategic halogen incorporation to address limitations of early derivatives. Unsubstituted cores exhibited rapid metabolism and insufficient target occupancy, prompting bromine/chlorine additions to improve pharmacokinetics and binding. Patent CN113150012A (2021) exemplified this evolution, claiming brominated pyrazolo[1,5-a]pyrazines as JAK/TYK2 inhibitors for autoimmune diseases [4]. Concurrently, synthetic methodologies advanced from traditional reflux condensation to microwave-assisted and solvent-free routes, boosting yields from ~40% to >85% for derivatives like 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6-diones [6]. Table 3 highlights key milestones:

Table 3: Evolution of Pyrazolo-Fused Heterocycles in Drug Discovery

Time PeriodKey AdvanceTherapeutic Application
1950s–1960sFirst syntheses of pyrazolopyrimidines; adenosine antagonism identified [5] [7]Sedatives (e.g., ocinaplon)
1980s–1990sScaffold employed for benzodiazepine receptor ligands [5]Anxiolytics
2000sKinase inhibition discovered (e.g., dorsomorphin) [5]Anticancer/anti-angiogenic agents
2010s–PresentHalogenated derivatives synthesized; microwave-assisted routes developed [6]Targeted oncology (e.g., TRKA, CDK inhibitors) [4] [8]

Current research focuses on dual inhibitors leveraging the scaffold’s promiscuity. For example, 3-bromopyrazolo[1,5-a]pyrazin-4(5H)-one derivatives simultaneously inhibit CDK2 and TRKA—targets implicated in therapy resistance—demonstrating synergistic effects in malignant cell lines [8].

Properties

CAS Number

1784412-18-5

Product Name

3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one

IUPAC Name

3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one

Molecular Formula

C6H4BrN3O

Molecular Weight

214.022

InChI

InChI=1S/C6H4BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11)

InChI Key

MBPVDZQRVNEPHN-UHFFFAOYSA-N

SMILES

C1=CN2C(=C(C=N2)Br)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.